4-Chloro-2-methylbutyric Acid Methyl Ester
Overview
Description
4-Chloro-2-methylbutyric Acid Methyl Ester is a chemical compound with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . This compound is a colorless to almost colorless clear liquid at room temperature . It is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylbutyric Acid Methyl Ester can be synthesized through several methods. One common method involves the esterification of 4-chloro-2-methylbutyric acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of gamma-butyrolactone and sodium chloride under the catalysis of Lewis acids . The reaction is carried out under nitrogen or inert gas protection at high temperatures (220-300°C) and pressures (4-8 MPa) . After the reaction, the mixture is acidified, and the product is extracted and purified.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbutyric Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acid or Base Catalysts: For esterification and hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: 4-Chloro-2-methylbutyric acid and methanol.
Scientific Research Applications
4-Chloro-2-methylbutyric Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbutyric Acid Methyl Ester involves its reactivity as an ester and a chlorinated compound. It can undergo hydrolysis to release 4-chloro-2-methylbutyric acid, which can further participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Chlorobutyrate: Similar in structure but lacks the methyl group at the 2-position.
Ethyl 4-Chloro-2-methylbutyrate: Similar but has an ethyl ester instead of a methyl ester.
Uniqueness
4-Chloro-2-methylbutyric Acid Methyl Ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-chloro-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYJHVTUSUPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460425 | |
Record name | Methyl 4-Chloro-2-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13888-03-4 | |
Record name | Methyl 4-Chloro-2-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Chloro-2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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